Carbonothioic acid, O-((4-methoxyphenyl)methyl) S-phenyl ester

Catalog No.
S14356293
CAS No.
62778-21-6
M.F
C15H14O3S
M. Wt
274.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbonothioic acid, O-((4-methoxyphenyl)methyl) S-...

CAS Number

62778-21-6

Product Name

Carbonothioic acid, O-((4-methoxyphenyl)methyl) S-phenyl ester

IUPAC Name

(4-methoxyphenyl)methyl phenylsulfanylformate

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

InChI

InChI=1S/C15H14O3S/c1-17-13-9-7-12(8-10-13)11-18-15(16)19-14-5-3-2-4-6-14/h2-10H,11H2,1H3

InChI Key

CMDFIEPFYJDNNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)SC2=CC=CC=C2

Carbonothioic acid, O-((4-methoxyphenyl)methyl) S-phenyl ester, is an organic compound characterized by its unique structure, which includes a carbonothioic acid functional group linked to a methoxy-substituted phenyl group and a phenyl group. This compound belongs to the class of carbonothioates, which are esters derived from carbonothioic acid. Its chemical formula is C16_{16}H16_{16}O2_2S, and it features a sulfur atom bonded to both a phenyl group and a carbon chain that includes a methoxyphenyl moiety.

Typical of esters and thioesters. These include:

  • Nucleophilic Substitution: The sulfur atom in carbonothioic acid esters can act as a leaving group, allowing for nucleophilic substitution reactions.
  • Hydrolysis: In the presence of water and acidic or basic conditions, carbonothioic acid esters can hydrolyze to form the corresponding alcohol and carbonothioic acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, leading to the formation of different carbonothioate esters.

The biological activity of carbonothioic acid derivatives has been studied in various contexts. Some compounds in this class have demonstrated:

  • Antimicrobial Properties: Certain carbonothioate derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Some studies suggest that these compounds may inhibit inflammatory pathways, although specific data on Carbonothioic acid, O-((4-methoxyphenyl)methyl) S-phenyl ester is limited.
  • Potential as Drug Precursors: Due to their reactivity, they may serve as intermediates in the synthesis of biologically active compounds.

The synthesis of Carbonothioic acid, O-((4-methoxyphenyl)methyl) S-phenyl ester typically involves:

  • Formation of Carbonothioic Acid: The initial step often includes the reaction of thiol compounds with appropriate electrophiles to form the carbonothioate structure.
  • Esterification Reaction: The resulting carbonothioic acid is then reacted with an alcohol (in this case, 4-methoxybenzyl alcohol) in the presence of an acid catalyst to form the ester.

For example:

Carbonothioic acid, O-((4-methoxyphenyl)methyl) S-phenyl ester has potential applications in:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds.
  • Agricultural Chemicals: Potential use in developing pesticides or herbicides due to its biological activity.
  • Chemical Research: Utilized as a reagent in organic synthesis for various transformations.

Interaction studies involving carbonothioates typically focus on their behavior in biological systems. Specific studies may include:

  • Metabolic Pathways: Understanding how these compounds are metabolized within organisms can inform their safety and efficacy as pharmaceuticals.
  • Toxicological Assessments: Evaluating potential genotoxicity or cytotoxicity through assays such as the Ames test or micronucleus assays.

Carbonothioic acid, O-((4-methoxyphenyl)methyl) S-phenyl ester shares structural similarities with other thioate esters. Here are some similar compounds along with their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
O-(4-Methoxybenzyl) S-phenyl CarbonothioateContains 4-methoxybenzyl and phenyl groupsSimilar structure but different substituents
Methyl CarbonothioateSimple methyl ester versionLess complex; serves as a basic model for reactions
Ethyl CarbonothioateEthyl group instead of methoxy or phenylVariation that affects solubility and reactivity
BenzoylthioacetateContains an acetyl group instead of methoxyDifferent functional group leading to varied reactivity

Carbonothioic acid, O-((4-methoxyphenyl)methyl) S-phenyl ester is unique due to its specific combination of methoxy and phenyl groups, which may influence its biological activity and chemical reactivity compared to simpler thioate esters.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

274.06636548 g/mol

Monoisotopic Mass

274.06636548 g/mol

Heavy Atom Count

19

General Manufacturing Information

Carbonothioic acid, O-[(4-methoxyphenyl)methyl] S-phenyl ester: INACTIVE

Dates

Last modified: 08-10-2024

Explore Compound Types